molecular formula C21H18N2O7S B11614779 O6-ethyl O8-methyl 5-azanyl-7-(furan-2-yl)-2-(furan-2-ylmethylidene)-3-oxidanylidene-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

O6-ethyl O8-methyl 5-azanyl-7-(furan-2-yl)-2-(furan-2-ylmethylidene)-3-oxidanylidene-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

Cat. No.: B11614779
M. Wt: 442.4 g/mol
InChI Key: WATFBQSYVIEBNL-RAXLEYEMSA-N
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Description

6-ETHYL 8-METHYL (2Z)-5-AMINO-7-(FURAN-2-YL)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE is a complex organic compound that belongs to the thiazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL 8-METHYL (2Z)-5-AMINO-7-(FURAN-2-YL)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted pyridines and thiazoles, which undergo condensation reactions with furan derivatives under controlled conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes to maximize yield and purity. Techniques like continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

    Solvents: Ethanol, DMSO, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, compounds in the thiazolopyridine family have shown potential as antimicrobial, antiviral, and anticancer agents. Research is ongoing to explore their efficacy and mechanisms of action.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for drug development. Its potential therapeutic applications include treatments for infectious diseases, cancer, and inflammatory conditions.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 6-ETHYL 8-METHYL (2Z)-5-AMINO-7-(FURAN-2-YL)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-ETHYL 8-METHYL (2Z)-5-AMINO-7-(FURAN-2-YL)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE can be compared to other thiazolopyridine derivatives, such as:
    • 5-AMINO-7-(FURAN-2-YL)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE
    • 6-METHYL 8-ETHYL (2Z)-5-AMINO-7-(FURAN-2-YL)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE

Uniqueness

The uniqueness of 6-ETHYL 8-METHYL (2Z)-5-AMINO-7-(FURAN-2-YL)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE lies in its specific substitution pattern and the presence of both furan and thiazolopyridine moieties. These structural features contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H18N2O7S

Molecular Weight

442.4 g/mol

IUPAC Name

6-O-ethyl 8-O-methyl (2Z)-5-amino-7-(furan-2-yl)-2-(furan-2-ylmethylidene)-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

InChI

InChI=1S/C21H18N2O7S/c1-3-28-21(26)15-14(12-7-5-9-30-12)16(20(25)27-2)19-23(17(15)22)18(24)13(31-19)10-11-6-4-8-29-11/h4-10,14H,3,22H2,1-2H3/b13-10-

InChI Key

WATFBQSYVIEBNL-RAXLEYEMSA-N

Isomeric SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC=CO3)C(=O)OC)S/C(=C\C4=CC=CO4)/C2=O)N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC=CO3)C(=O)OC)SC(=CC4=CC=CO4)C2=O)N

Origin of Product

United States

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